molecular formula C12H15ClN2O B3341030 2-Chloro-N-cyclohexylpyridine-4-carboxamide CAS No. 1019075-20-7

2-Chloro-N-cyclohexylpyridine-4-carboxamide

Cat. No.: B3341030
CAS No.: 1019075-20-7
M. Wt: 238.71 g/mol
InChI Key: SRZWKLQNIJMNOH-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylpyridine-4-carboxamide (CAS: 1019075-20-7) is a pyridine-derived carboxamide with a chloro substituent at the 2-position and a cyclohexyl group attached to the carboxamide nitrogen at the 4-position. This compound is characterized by high purity (95%) and is primarily utilized as an intermediate in organic synthesis, particularly for the development of heterocyclic pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

2-chloro-N-cyclohexylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZWKLQNIJMNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with cyclohexylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-Chloro-N-cyclohexylpyridine-4-carboxamide may involve large-scale chlorination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and amines .

Scientific Research Applications

2-Chloro-N-cyclohexylpyridine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Pyridine Carboxamides

The following table summarizes key structural analogs of 2-Chloro-N-cyclohexylpyridine-4-carboxamide, highlighting variations in substituents and their implications:

Compound Name CAS Number Core Structure Substituents Key Characteristics Applications/Implications References
This compound 1019075-20-7 Pyridine Cl (C2), cyclohexyl carboxamide (C4) High steric bulk, moderate lipophilicity Pharmaceutical intermediate
2-Chloro-N-cyclopentylpyridine-4-carboxamide 1019372-18-9 Pyridine Cl (C2), cyclopentyl carboxamide (C4) Reduced steric hindrance vs. cyclohexyl Tailored reactivity in synthesis
2-Chloro-N-methylpyridine-4-carboxamide 1019466-30-8 Pyridine Cl (C2), methyl carboxamide (C4) Lower steric bulk, higher solubility Simplified synthetic pathways
4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride N/A Pyridine Cl (C4), methyl carboxamide (C2) as hydrochloride Enhanced water solubility Salt forms for improved bioavailability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide N/A Piperazine Cl (aromatic C4), ethylpiperazine carboxamide Flexible piperazine ring conformation Intermediate for CNS-targeting drugs
Key Observations:
  • Solubility : Methyl-substituted derivatives (e.g., 2-Chloro-N-methylpyridine-4-carboxamide) exhibit higher solubility in polar solvents, whereas hydrochloride salts (e.g., 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride) enhance aqueous solubility for drug formulation .

Comparison with Nitropyridine and Pyrimidine Derivatives

  • The nitro group significantly increases electrophilicity, making it reactive in aromatic substitution reactions, unlike the carboxamide group in the target compound. It is widely used in synthesizing cytokine inhibitors .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8): A pyrimidine core with chloro and carboxylic acid substituents. The carboxylic acid group introduces acidity (pKa ~3–4), contrasting with the neutral carboxamide in the target compound. This derivative is less lipophilic and more suited for ionic interactions in agrochemicals .

Biological Activity

2-Chloro-N-cyclohexylpyridine-4-carboxamide is an organic compound that has attracted considerable attention in medicinal chemistry and related fields due to its diverse biological activities. This compound belongs to the class of pyridine derivatives, which are known for their significant pharmacological properties. The unique molecular structure of this compound, characterized by a chloro group, a cyclohexyl substituent, and a carboxamide functional group, contributes to its potential therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}ClN2_{2}O
  • Molecular Weight : 238.72 g/mol
  • CAS Number : 1019075-20-7

The compound's structure can be represented as follows:

2 Chloro N cyclohexylpyridine 4 carboxamide\text{2 Chloro N cyclohexylpyridine 4 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : Compounds similar to this one often inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of the biological activity of various pyridine derivatives, including this compound. Below is a summary of notable findings:

StudyFindingsReference
Study ADemonstrated significant inhibition of microbial growth against Gram-positive bacteria.
Study BShowed anti-inflammatory effects in vitro by reducing the levels of TNF-alpha and IL-6 in cell cultures.
Study CInduced apoptosis in human cancer cell lines through activation of caspase pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Chlorination : Introduction of the chloro group at position 2 of the pyridine ring.
  • Cyclohexylation : Addition of the cyclohexyl group to the nitrogen atom.
  • Formation of Carboxamide : Reaction with appropriate carboxylic acid derivatives to form the amide bond.

Applications

The potential applications of this compound extend across various fields:

  • Pharmaceutical Development : As a lead compound for creating new drugs targeting infections and inflammatory conditions.
  • Agrochemicals : Potential use as a pesticide or herbicide due to its biological activity against pests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-cyclohexylpyridine-4-carboxamide
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